Maribavir

Descripción general

Descripción

Maribavir, comercializado con el nombre de Livtencity, es un medicamento antiviral utilizado para tratar las infecciones por citomegalovirus (CMV) posteriores al trasplante. Es un inhibidor de la cinasa pUL97 del citomegalovirus que actúa al prevenir la actividad de la enzima pUL97 del citomegalovirus humano, bloqueando así la replicación del virus . This compound fue aprobado para uso médico en los Estados Unidos en noviembre de 2021 y en la Unión Europea en noviembre de 2022 .

Aplicaciones Científicas De Investigación

Maribavir tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los derivados del benzimidazol.

Biología: this compound se utiliza para estudiar los mecanismos de replicación viral y el papel de las cinasas virales en el ciclo de vida del citomegalovirus.

Medicina: Se utiliza principalmente en el tratamiento de infecciones por citomegalovirus en pacientes trasplantados. Su mecanismo de acción único lo convierte en una herramienta valiosa en la investigación antiviral.

Industria: this compound es producido y comercializado por empresas farmacéuticas para uso clínico, y su producción implica técnicas avanzadas de ingeniería química.

Mecanismo De Acción

Maribavir ejerce sus efectos antivirales inhibiendo competitivamente la actividad de la proteína cinasa de la enzima pUL97 del citomegalovirus humano . Esta inhibición previene la fosforilación de proteínas necesarias para la replicación del ADN viral, la encapsidación y la salida nuclear de las cápsides virales . Los sustratos naturales de pUL97 incluyen ppUL44, pp65, subunidad grande de la ARN polimerasa II, proteína retinoblastoma, laminas A y C, p32, complejo de salida nuclear (UL50, UL53), histona desacetilasa 1 y factor de elongación eucariota delta .

Análisis Bioquímico

Biochemical Properties

Maribavir interacts with the cytomegalovirus (CMV) enzyme pUL97 . By competitively inhibiting pUL97 kinase activity, this compound can inhibit protein phosphorylation and halt viral replication . This interaction with the pUL97 kinase is critical for this compound’s role in biochemical reactions related to CMV infection.

Cellular Effects

This compound has a significant impact on various types of cells, particularly those infected with CMV. It influences cell function by inhibiting the activity of the CMV enzyme pUL97, which is crucial for CMV replication . This inhibition disrupts the CMV life cycle, reducing the virus’s ability to proliferate within the host cell .

Molecular Mechanism

The mechanism of action of this compound involves the competitive inhibition of the CMV enzyme pUL97 . This prevents the phosphorylation actions of UL97, thereby inhibiting CMV DNA replication, encapsidation, and nuclear egress . This compound is active against CMV strains with viral DNA polymerase mutations that confer resistance to other CMV antivirals .

Temporal Effects in Laboratory Settings

In a phase 3 study, patients treated with this compound showed a significant reduction in CMV viremia over time . This suggests that this compound has a durable effect on CMV infection, with its impact observable over the course of treatment .

Metabolic Pathways

This compound is primarily metabolized by hepatic CYP3A4 metabolism . Its major metabolite, VP44669, is pharmacologically inactive and is excreted in the urine and feces . This suggests that this compound is involved in metabolic pathways mediated by the CYP3A4 enzyme .

Transport and Distribution

After oral administration, this compound is rapidly and highly absorbed, with a fraction absorbed greater than 90% . It is highly bound to human plasma proteins (98%) with a small apparent volume of distribution of 27.3 L . This indicates that this compound is widely distributed within the body.

Subcellular Localization

The specific subcellular localization of this compound is not explicitly reported in the literature. Given its mechanism of action, it can be inferred that this compound likely localizes to the same subcellular compartments as the CMV pUL97 kinase, which it inhibits. This would allow this compound to effectively interfere with the function of pUL97 and disrupt CMV replication .

Métodos De Preparación

La síntesis de Maribavir implica varios pasos. Uno de los pasos clave incluye la reacción de 4,5-dicloro-1,2-fenilendiamina con isopropil isotiocianato en piridina en presencia de un agente desulfurizante, N-ciclohexil-N'-(2-morfolinoetil)-carbodiimida metil-p-toluensulfonato (morfo-CDI), para generar benzimidazol . Los métodos de producción industrial de this compound son patentados e implican condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Maribavir se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar el anillo de benzimidazol, afectando la actividad antiviral de this compound.

Sustitución: Las reacciones de sustitución, particularmente en el anillo de benzimidazol, pueden conducir a la formación de derivados con diferentes propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

Maribavir es único en comparación con otros agentes antivirales debido a su inhibición específica de la cinasa pUL97. Compuestos similares incluyen:

Ganciclovir: Se dirige a la ADN polimerasa del CMV pero tiene un mecanismo de acción diferente y un mayor riesgo de resistencia.

Valganciclovir: Un profármaco del ganciclovir con propiedades similares.

Cidofovir: Otro antiviral que se dirige a la ADN polimerasa pero tiene una nefrotoxicidad significativa.

Foscarnet: Inhibe la ADN polimerasa viral pero está asociado con toxicidad renal.

El mecanismo de acción único de this compound y su perfil de seguridad favorable lo convierten en una alternativa valiosa para los pacientes con infecciones por CMV resistentes .

Propiedades

IUPAC Name |

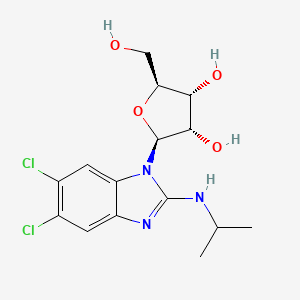

(2S,3S,4R,5S)-2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFBVJALEQWJBS-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170091 | |

| Record name | Maribavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Human cytomegalovirus (CMV) is a herpesvirus commonly causing infection in patients following stem cell or organ transplants. As with other herpesviruses, CMV tends to persist in the host and become reactivated under immunosuppressive conditions - patients requiring multiple immunosuppressive medications to combat transplant rejection are thus at a much higher risk of developing serious CMV infections. Maribavir belongs to a class of anti-cytomegalovirus antivirals called benzimidazole ribosides. It competitively inhibits the human CMV pUL97 viral protein kinase, which results in viable but severely defective viruses upon replication, although the reasons for this remain poorly defined. In addition, maribavir also inhibits viral release from the nucleus to the cytoplasm by inhibiting pUL97-dependent phosphorylation of the nuclear lamina component lamin A/C, although the extent to which this activity contributes to its antiviral efficacy is unclear. | |

| Record name | Maribavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

176161-24-3 | |

| Record name | Maribavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176161-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maribavir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176161243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maribavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maribavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARIBAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTB4X93HE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Maribavir against CMV?

A1: this compound is a benzimidazole riboside that acts as a potent and selective inhibitor of the CMV UL97 protein kinase. [, , , ] It functions as a competitive inhibitor of adenosine triphosphate (ATP), binding to the UL97 kinase and preventing its phosphorylation activity. [, ] This inhibition disrupts multiple stages of the viral life cycle, including DNA replication, encapsidation, and nuclear egress. [, , ]

Q2: How does inhibition of UL97 kinase affect CMV replication?

A2: UL97 kinase plays a crucial role in several late stages of CMV replication. [] Inhibiting UL97 prevents the phosphorylation of viral and cellular proteins essential for viral DNA packaging, assembly of viral capsids, and the egress of viral particles from the nucleus. [, ] This ultimately reduces the production of infectious viral progeny. [, ]

Q3: Does this compound target CMV strains resistant to other antivirals?

A3: Yes, this compound demonstrates activity against a wide range of CMV strains, including those resistant to conventional antiviral agents like ganciclovir, valganciclovir, cidofovir, and foscarnet. [, , , , , ] This is because this compound's mechanism of action targets a different viral protein (UL97 kinase) than these traditional DNA polymerase inhibitors. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The scientific literature provided does not explicitly mention the molecular formula and weight of this compound. For accurate information, please refer to chemical databases or the manufacturer's documentation.

Q5: How do structural modifications to the this compound molecule affect its activity?

A5: Research on this compound analogs, specifically imidazopyridine nucleoside derivatives, revealed that even minor structural changes can significantly impact antiviral activity. [] In this study, the synthesized analogs, designed as 4-(or 7)-aza-d-isosters of this compound, did not exhibit notable antiviral activity. [] This emphasizes the importance of specific structural features for this compound's interaction with UL97 kinase and its antiviral efficacy. Further research on structural modifications is necessary to fully elucidate the structure-activity relationship and potentially develop analogs with improved properties.

Q6: Are there any known mutations in viral proteins that confer resistance to this compound?

A6: Yes, prolonged this compound treatment can lead to the emergence of resistance mutations in the UL97 kinase. [, , ] The most common mutations are T409M, H411Y, and C480F. [, ] These mutations are located within or near the ATP binding site of UL97, directly interfering with this compound binding and inhibiting its activity. [, ] Additionally, mutations in UL27, another viral protein, have also been linked to this compound resistance. [, ] The exact role of UL27 in this compound's mechanism of action is not fully understood, but research suggests it might interact with UL97 or be involved in viral DNA synthesis or egress. [, ]

Q7: How is this compound absorbed and metabolized in the body?

A7: this compound exhibits high oral bioavailability (fraction absorbed >90%) and is rapidly absorbed after oral administration. [] It is primarily metabolized by the hepatic enzyme CYP3A4. [, ] The major metabolite, VP44669, is pharmacologically inactive and is excreted in urine and feces. []

Q8: Does the presence of food or antacids affect this compound absorption?

A8: Studies show that while food may delay the time to reach maximum plasma concentration (Tmax) of this compound, it does not significantly affect its overall exposure (AUC). [] This suggests that this compound can be administered with food without compromising its efficacy. [] Similarly, co-administration with antacids does not appear to clinically affect the AUC of this compound. [] Crushing this compound tablets also does not significantly impact its pharmacokinetic profile. []

Q9: What challenges are associated with using this compound in real-world settings?

A9: While clinical trials have demonstrated the efficacy of this compound, real-world experience suggests it is not a guaranteed solution for CMV infection. [] Breakthrough CMV infection, including cases with emerging resistance, has been reported in transplant recipients receiving this compound. [, ] Factors like high viral load at treatment initiation and the potential for emergent resistance highlight the need for continued monitoring and individualized treatment strategies. [, ]

Q10: What analytical methods are used to quantify this compound?

A10: A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of this compound and Fostemsavir in human plasma. [] This method allows for rapid analysis within 5 minutes, offering a valuable tool for pharmacokinetic studies and therapeutic drug monitoring. []

Q11: What is the current FDA approval status of this compound?

A11: this compound received FDA approval in November 2021 for the treatment of adult and pediatric patients with post-transplant CMV infection/disease refractory to prior treatment with ganciclovir, valganciclovir, cidofovir, or foscarnet (with or without genotypic resistance). [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.